molecular formula C15H18N2O2S B12491031 4-(2-methylpropoxy)-N-(5-methyl-1,3-thiazol-2-yl)benzamide

4-(2-methylpropoxy)-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B12491031
M. Wt: 290.4 g/mol
InChI Key: GVSMLPPSIHTHMR-UHFFFAOYSA-N
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Description

4-(2-methylpropoxy)-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2-methylpropoxy group and a 5-methyl-1,3-thiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the 2-methylpropoxy Group: The 2-methylpropoxy group can be introduced via an etherification reaction using 2-methylpropanol and a suitable leaving group such as a halide.

    Attachment of the 5-methyl-1,3-thiazol-2-yl Group: The thiazole ring can be introduced through a nucleophilic substitution reaction involving a thiazole derivative and the benzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-methylpropoxy)-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylpropoxy)-N-(5-methyl-1,3-thiazol-2-yl)benzoic acid
  • 4-(2-methylpropoxy)-N-(5-methyl-1,3-thiazol-2-yl)benzylamine
  • 4-(2-methylpropoxy)-N-(5-methyl-1,3-thiazol-2-yl)benzyl alcohol

Uniqueness

4-(2-methylpropoxy)-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H18N2O2S/c1-10(2)9-19-13-6-4-12(5-7-13)14(18)17-15-16-8-11(3)20-15/h4-8,10H,9H2,1-3H3,(H,16,17,18)

InChI Key

GVSMLPPSIHTHMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)OCC(C)C

Origin of Product

United States

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